![molecular formula C23H23ClN4O5S2 B2535552 N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride CAS No. 1216543-45-1](/img/structure/B2535552.png)

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

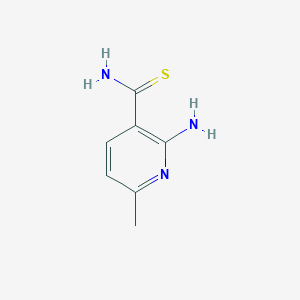

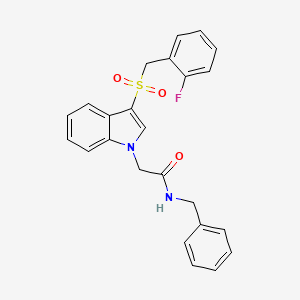

Beschreibung

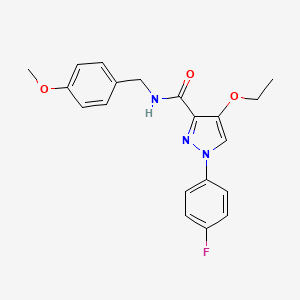

“N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride” is a complex organic compound. It contains several functional groups, including a methoxy group, a morpholinoethyl group, a nitro group, and a carboxamide group. The compound also features a benzo[d]thiazole ring and a benzo[b]thiophene ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. Some general predictions can be made based on its structure. For example, the presence of the morpholinoethyl group might increase its solubility in water, while the aromatic rings might increase its stability .

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

A plethora of novel compounds, including various benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, have been synthesized from derivatives like visnaginone and khellinone. These compounds, including N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride, have exhibited notable anti-inflammatory and analgesic properties, demonstrating high inhibitory activity on COX-2 selectivity and substantial analgesic and anti-inflammatory effects. The synthesis methods involve various reactions under specific conditions to yield these compounds in good yields, highlighting the complexity and potential of such molecular structures in pharmacological applications (Abu‐Hashem et al., 2020).

Antimicrobial and Antifungal Activity

Antibacterial and Antifungal Properties

Several synthesized compounds, including those with structures similar to or derivatives of N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride, have been evaluated for their antimicrobial properties. For instance, specific synthesized carboxamides have demonstrated in vitro antibacterial and antifungal activities against various microbial strains like E. coli, S. aureus, P. aeruginosa, S. pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. The structures of these compounds were confirmed through various spectral analyses, showcasing their potential in combating microbial infections (Desai et al., 2011).

Antitubercular Activity

Efficacy Against Mycobacterium Tuberculosis

Research has also explored the antitubercular activity of certain novel carboxamides similar in structure to N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride. These compounds have been synthesized, characterized, and screened for their antimycobacterial properties against Mycobacterium tuberculosis (Mtb). Some analogs have shown promising results as antitubercular agents with low cytotoxicity profiles, indicating potential therapeutic applications in combating tuberculosis (Marvadi et al., 2020).

Anti-inflammatory and Analgesic Properties

Inhibition of Cell Adhesion Molecules

Compounds with structures akin to N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride have shown the ability to inhibit the expression of cell adhesion molecules like E-selectin, ICAM-1, and VCAM-1. This inhibition decreases the adherence of neutrophils to activated endothelial cells, which plays a crucial role in the inflammation process. Such findings suggest potential anti-inflammatory applications for these compounds (Boschelli et al., 1995).

Eigenschaften

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O5S2.ClH/c1-31-17-3-4-18-20(14-17)34-23(24-18)26(7-6-25-8-10-32-11-9-25)22(28)21-13-15-12-16(27(29)30)2-5-19(15)33-21;/h2-5,12-14H,6-11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNOMEGPJQIQFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-[[4-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]phenyl]methyl]phenyl]acetamide](/img/structure/B2535470.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile](/img/structure/B2535473.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2535475.png)

![5-ethyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylic Acid](/img/structure/B2535476.png)

![Methyl 3-[(4-ethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2535477.png)

![2-Amino-4-(4-methoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2535481.png)

![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2535489.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide](/img/structure/B2535491.png)